molecular formula C20H13N3O2S B4737168 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B4737168
M. Wt: 359.4 g/mol
InChI Key: MIXDUCAVSOTJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, also known as NQDI-1, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. NQDI-1 has been shown to possess anti-inflammatory, anti-oxidant, and anti-tumor properties, making it an attractive candidate for drug development.

Mechanism of Action

2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one acts as an inhibitor of the redox-sensitive transcription factor NF-κB, which regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one binds to the NF-κB essential modulator (NEMO) protein, preventing the activation of the NF-κB pathway and reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been shown to possess anti-inflammatory, anti-oxidant, and anti-tumor properties. In vitro studies have demonstrated that 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB pathway. In vivo studies have shown that 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one reduces inflammation and oxidative stress, and inhibits the growth of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one in lab experiments is its specificity for the NF-κB pathway. 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been shown to inhibit the activation of NF-κB pathway without affecting other signaling pathways. However, one of the limitations of using 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

Future research on 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one could focus on its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one to optimize its dosing and improve its efficacy. Finally, research could explore the development of new analogs of 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one with improved solubility and bioavailability.

Scientific Research Applications

2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. In cancer research, 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been shown to protect neurons from oxidative stress and prevent neuroinflammation. In inflammatory disease research, 2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.

properties

IUPAC Name

2-(naphthalen-1-yloxymethyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2S/c24-19-15-9-3-4-10-16(15)21-20-23(19)22-18(26-20)12-25-17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXDUCAVSOTJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=NN4C(=O)C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(naphthalen-1-yloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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